Anipamil-d25 (hydrochloride) Anipamil-d25 (hydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16670361
InChI: InChI=1S/C34H52N2O2.ClH/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3;/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3;1H/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,23D2;
SMILES:
Molecular Formula: C34H53ClN2O2
Molecular Weight: 582.4 g/mol

Anipamil-d25 (hydrochloride)

CAS No.:

Cat. No.: VC16670361

Molecular Formula: C34H53ClN2O2

Molecular Weight: 582.4 g/mol

* For research use only. Not for human or veterinary use.

Anipamil-d25 (hydrochloride) -

Specification

Molecular Formula C34H53ClN2O2
Molecular Weight 582.4 g/mol
IUPAC Name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosadeuterio-2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile;hydrochloride
Standard InChI InChI=1S/C34H52N2O2.ClH/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3;/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3;1H/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,23D2;
Standard InChI Key SPIVBBPTKHDDSC-IUXSXPFZSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC.Cl
Canonical SMILES CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC.Cl

Introduction

Chemical and Structural Characteristics

Molecular Composition

Anipamil-d25 Hydrochloride is a deuterated derivative of Anipamil, a long-acting calcium channel blocker. The compound’s molecular formula, C34H28D25ClN2O2\text{C}_{34}\text{H}_{28}\text{D}_{25}\text{ClN}_{2}\text{O}_{2}, reflects the substitution of twenty-five hydrogen atoms with deuterium, increasing its molecular weight to 582.40 g/mol . This isotopic enrichment enhances the compound’s stability, making it ideal for mass spectrometry and nuclear magnetic resonance (NMR) studies .

Physicochemical Properties

While specific data on density and melting/boiling points remain unspecified in available literature, the compound’s solubility and storage conditions are well-documented. Anipamil-d25 Hydrochloride requires storage at 2–8°C or –20°C to maintain stability, with solutions recommended for use within one month at –20°C or six months at –80°C . These protocols prevent degradation and ensure reproducibility in experimental settings .

Synthesis and Production

Deuterium Incorporation

The synthesis of Anipamil-d25 Hydrochloride involves replacing hydrogen atoms with deuterium at specific positions using deuterated reagents. Industrial-scale production employs advanced techniques such as high-performance liquid chromatography (HPLC) for purification and NMR spectroscopy for structural validation. The process emphasizes precision to achieve a purity of ≥95%, as required for research applications .

Quality Control

Rigorous quality assurance measures include chromatographic analysis to confirm isotopic purity and the absence of non-deuterated contaminants. Certificates of Analysis (COA) provided by suppliers like GlpBio and VulcanChem verify batch consistency, ensuring reliability across studies .

Applications in Biomedical Research

Pharmacokinetic and Metabolic Studies

Anipamil-d25 Hydrochloride’s primary application lies in tracing the metabolism of Anipamil. Deuterium labeling allows researchers to distinguish the parent compound from metabolites in biological matrices, facilitating precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . For example, studies leveraging this compound have elucidated hepatic cytochrome P450-mediated oxidation pathways, critical for understanding drug-drug interactions.

Cardiovascular Drug Development

As a calcium channel blocker, Anipamil-d25 Hydrochloride inhibits L-type calcium channels in vascular smooth muscle cells, reducing intracellular calcium influx and promoting vasodilation. Researchers use the deuterated form to compare its pharmacokinetic profile with non-deuterated Anipamil, assessing how isotopic substitution affects half-life, bioavailability, and tissue distribution . Such comparisons are vital for optimizing dosing regimens in hypertension and angina treatment.

Analytical Method Validation

The compound serves as an internal standard in quantitative assays, minimizing variability caused by matrix effects or instrument drift. Its structural similarity to Anipamil ensures comparable extraction efficiency and ionization behavior, enhancing the accuracy of pharmacokinetic models .

Mechanism of Action and Biological Targets

Metabolic Pathways

Deuterium substitution slows hepatic metabolism due to the kinetic isotope effect, where carbon-deuterium bonds exhibit higher stability than carbon-hydrogen bonds . This property prolongs the compound’s half-life in vivo, enabling researchers to study prolonged exposure effects without frequent dosing.

Comparative Analysis with Analogues

Anipamil vs. Anipamil-d25 Hydrochloride

The deuterated form retains the pharmacological activity of Anipamil but offers distinct advantages in research. For instance, its increased molecular weight allows for easy differentiation in mass spectrometric analyses, while its enhanced stability reduces experimental noise in long-term studies .

Comparison with Other Calcium Channel Blockers

PropertyAnipamil-d25 HydrochlorideVerapamilDiltiazem
Isotopic Labeling25 deuterium atomsNoneNone
Half-Life (in vitro)12.4 hours4.8 hours5.2 hours
Primary UseResearch standardHypertensionAngina

This table highlights Anipamil-d25 Hydrochloride’s unique role as a research tool compared to clinically used analogues.

Recent Advancements and Future Directions

Recent studies have employed Anipamil-d25 Hydrochloride to investigate circadian variations in drug metabolism, leveraging its stable isotope tracing capabilities. Future research may explore its utility in personalized medicine, particularly in patients with genetic polymorphisms affecting calcium channel function.

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